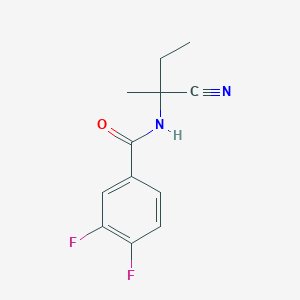
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamides and has been found to exhibit promising biological activities, making it a subject of interest for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. In cancer cells, this compound has been found to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and induction of apoptosis. Inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines by suppressing the activity of transcription factors such as NF-κB and AP-1. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective activities. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of tumor growth. Inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines, and this compound has been shown to suppress the production of these cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain, potentially slowing down the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has several advantages as a research tool, including its ability to target multiple diseases and its relatively low toxicity. However, this compound also has limitations, including its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide. One area of interest is the development of more efficient synthesis methods for this compound, which may allow for larger-scale production and more widespread use in research. Additionally, further investigation into the mechanism of action of this compound may lead to the identification of new therapeutic targets and the development of more effective treatments for diseases such as cancer and neurodegenerative disorders. Finally, the potential use of this compound in combination with other drugs or therapies should be explored, as this may lead to synergistic effects and improved treatment outcomes.
Métodos De Síntesis
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide can be synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 2-cyano-2-methylpropanoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then subjected to amidation with an appropriate amine to yield this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-3,4-difluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been targeted by this compound due to its ability to suppress the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects and may be a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-3-12(2,7-15)16-11(17)8-4-5-9(13)10(14)6-8/h4-6H,3H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUVVLMKANGCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


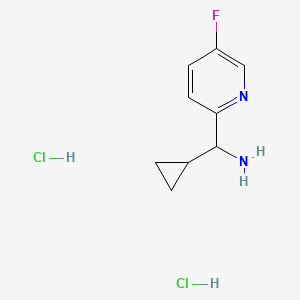

![Tert-butyl N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2987413.png)

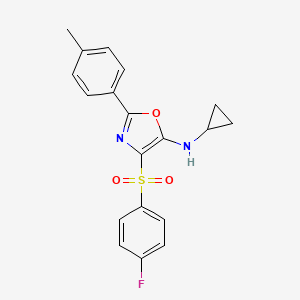
![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)
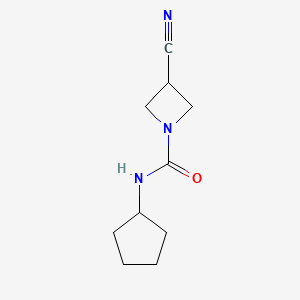

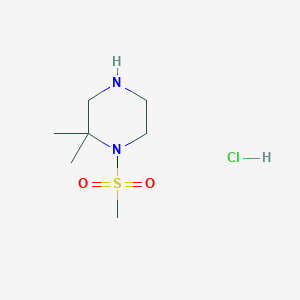
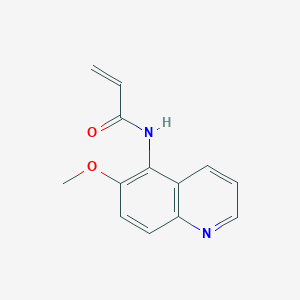
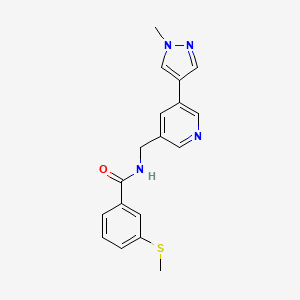
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2987427.png)
